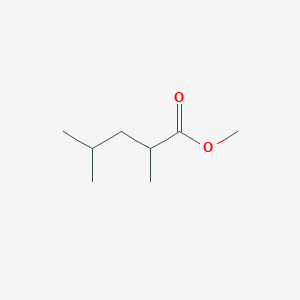

Methyl 2,4-dimethylpentanoate

Description

Contextualization within Branched Ester Chemistry

This structural complexity affects properties like boiling point, viscosity, and solubility. Generally, branching lowers the melting point due to the disruption of crystal lattice formation but can increase the boiling point in some cases due to greater van der Waals forces. The reactivity of the ester group can also be influenced by the steric bulk of the adjacent branched alkyl chain, potentially hindering or promoting certain reactions.

Significance in Contemporary Organic Synthesis and Chemical Sciences

Methyl 2,4-dimethylpentanoate and its structural analogs serve as important building blocks in the synthesis of more complex molecules. The specific arrangement of its methyl groups makes it a useful precursor for creating target molecules with precise stereochemistry, which is crucial in fields like pharmaceutical development and materials science. cymitquimica.com

Research has shown that related branched esters are valuable in the synthesis of bioactive compounds. For instance, the structural motif of dimethylpentanoic acid is found in certain natural products and pheromones. Furthermore, the study of the synthesis of such branched esters contributes to the development of new catalytic methods. For example, research into the hydroalkoxycarbonylation of alkenes aims to produce valuable esters, including branched varieties, in an efficient and environmentally friendly manner. researchgate.net

The synthesis of this compound itself can be achieved through methods like the acid-catalyzed esterification of 2,4-dimethylpentanoic acid with methanol (B129727). This reaction is a classic example of nucleophilic acyl substitution. vulcanchem.com The study of such reactions provides fundamental insights into reaction mechanisms and helps in optimizing industrial-scale production of various esters. vulcanchem.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C8H16O2 |

| IUPAC Name | This compound |

| Molar Mass | 144.21 g/mol |

| CAS Number | 71672-33-8 |

| SMILES | CC(C)CC(C)C(=O)OC |

| InChI | InChI=1S/C8H16O2/c1-6(2)5-7(3)8(9)10-4/h6-7H,5H2,1-4H3 |

| InChIKey | YVRSBVTZWFNBRU-UHFFFAOYSA-N |

Data sourced from PubChem and ChemSpider. nih.govchemspider.com

Detailed Research Findings

The scientific literature provides several examples that underscore the importance of the 2,4-dimethylpentanoate framework. For instance, stereoselective syntheses of 1,3,5-trihydroxy-2,4-dimethylpentane equivalents have been developed from methyl α-mannopyranosides, highlighting the utility of this structural unit in creating complex, polyoxygenated natural products. oup.com

Furthermore, computational studies on the methoxycarbonylation of internal alkenes have explored the formation of both linear and branched esters. These studies provide insights into how catalyst and ligand choice can control the regioselectivity of the reaction, which is crucial for selectively synthesizing desired branched esters like methyl 3,4-dimethylpentanoate. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,4-dimethylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-6(2)5-7(3)8(9)10-4/h6-7H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRSBVTZWFNBRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70339950 | |

| Record name | Methyl 2,4-dimethylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71672-33-8 | |

| Record name | Methyl 2,4-dimethylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 2,4 Dimethylpentanoate and Its Stereoisomers

Esterification Pathways of 2,4-Dimethylpentanoic Acid

The most direct route to methyl 2,4-dimethylpentanoate is the esterification of its parent carboxylic acid, 2,4-dimethylpentanoic acid. This transformation, known as Fischer esterification, involves the reaction of the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. While a classic reaction, modern approaches focus on optimizing catalytic systems and reaction conditions to maximize efficiency. masterorganicchemistry.comtamu.edu

Catalytic Approaches to Methyl Ester Synthesis

The Fischer esterification is an equilibrium-limited reaction. tamu.edu To accelerate the process and increase conversion, various catalysts are employed.

Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and tosic acid (TsOH) are commonly used as catalysts. masterorganicchemistry.com They operate by protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. masterorganicchemistry.com

Heterogeneous Catalysts: To simplify product purification and catalyst recovery, solid acid catalysts are increasingly utilized. These include sulfated zirconia (SZ) and other metal-organic frameworks (MOFs) like UiO-66-NH₂. researchgate.netnih.gov These materials provide acidic sites on their surface, allowing the reaction to proceed without introducing a soluble catalyst that must be neutralized and removed during workup. Research on various carboxylic acids has shown that sulfated solid acids can achieve high conversions, often in the range of 90-97%. researchgate.net

Optimization of Reaction Parameters for Yield and Selectivity

To drive the esterification equilibrium towards the product side and maximize the yield of this compound, several reaction parameters must be carefully controlled. numberanalytics.com The principles of Le Chatelier's principle are central to this optimization. tamu.edu

Key strategies include:

Use of Excess Alcohol: Employing methanol as the solvent ensures it is present in a large molar excess, shifting the equilibrium towards the ester. tamu.edu

Water Removal: The water produced as a byproduct can be removed from the reaction mixture using techniques like a Dean-Stark trap, which prevents the reverse reaction (ester hydrolysis). numberanalytics.com

Temperature Control: Increasing the reaction temperature generally increases the reaction rate. Microwave-assisted heating has emerged as a technique to reduce reaction times significantly compared to conventional heating methods. academicpublishers.orgusm.my Optimized conditions often involve heating to reflux or specific temperatures like 130°C under sealed-vessel microwave conditions. tamu.eduusm.my

The following table summarizes typical parameters that are optimized for Fischer esterification reactions.

| Parameter | Condition/Strategy | Rationale | Typical Values/Range |

| Catalyst | Sulfuric Acid (H₂SO₄), Tosic Acid (TsOH), Solid Acids (e.g., SZ) | Increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com | Catalytic amounts (e.g., 1-5 mol%) |

| Reactant Ratio | Large excess of methanol | Shifts equilibrium toward product formation (Le Chatelier's Principle). tamu.edu | Methanol used as solvent (e.g., 0.33 M solution of acid) |

| Temperature | Heating to reflux or optimized microwave temperature | Increases reaction rate. numberanalytics.comusm.my | 60°C to 150°C |

| Byproduct Removal | Dean-Stark trap or other dehydration methods | Prevents ester hydrolysis and drives equilibrium. numberanalytics.com | Continuous removal of water |

| Reaction Time | Monitored until completion (TLC, GC) | Ensures maximum conversion without product degradation. | 6 to 24 hours (conventional); 15-30 minutes (microwave) |

Stereoselective and Asymmetric Synthesis of Chiral this compound

This compound possesses a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images (enantiomers). The synthesis of a single enantiomer is crucial in many applications, particularly in pharmaceuticals and biological studies. This requires the use of asymmetric synthesis techniques.

Chiral Auxiliary-Mediated Methodologies

One of the most reliable strategies in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. wikipedia.org This chiral molecule is covalently attached to the substrate to direct a subsequent reaction to occur on one face of the molecule, leading to a diastereomerically enriched product. The auxiliary is then cleaved to yield the desired enantiomerically pure compound. wikipedia.orgnumberanalytics.com

Evans Oxazolidinone Auxiliaries: Popularized by David A. Evans, these auxiliaries are widely used for stereoselective alkylations and aldol (B89426) reactions. wikipedia.orgnih.gov For a molecule like this compound, an acyl oxazolidinone could be prepared and then subjected to a diastereoselective alkylation to set the stereocenter at the C2 position. Subsequent removal of the auxiliary by alcoholysis with methanol would furnish the chiral methyl ester. wikipedia.orgresearchgate.net

Norephedrine-Derived Auxiliaries: Chiral auxiliaries derived from readily available amino alcohols like norephedrine (B3415761) have been successfully used in boron-mediated asymmetric aldol reactions of carboxylic esters. nih.govorgsyn.org This approach can create precursors with specific anti- or syn- stereochemistry, which can then be further elaborated to the target molecule. acs.orgacs.org For instance, a chiral ester could undergo an anti-selective aldol reaction with isobutyraldehyde (B47883) to construct the 2,4-dimethyl-3-hydroxy-pentanoate framework with high diastereoselectivity (>95:5). acs.org

Asymmetric Catalysis for Enantiomeric Control

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product. pnas.org This field has seen significant advances, with various catalytic systems developed for producing chiral molecules.

For the synthesis of chiral esters, strategies could involve:

Catalytic Asymmetric Allylic Esterification: While not a direct route, methods exist for the catalytic enantioselective synthesis of branched allylic esters from prochiral allylic alcohols. nih.govorganic-chemistry.orgacs.org These reactions, often catalyzed by chiral palladium(II) complexes, can produce allylic esters with high enantiomeric purity (e.g., 86-99% ee). organic-chemistry.org Subsequent modification of the double bond could lead to the desired saturated ester.

Enantioconvergent Coupling: Research has demonstrated that nickel-catalyzed enantioconvergent couplings can synthesize chiral esters from racemic starting materials. nih.gov This approach uses a chiral ligand to control the stereochemistry of the product, effectively converting a racemic mixture into a single enantiomeric product. nih.gov

Dynamic Kinetic Resolution and Related Enantioselective Transformations

Dynamic kinetic resolution (DKR) is a powerful tool that combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer. princeton.edu This allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of the product. princeton.edu

In the context of this compound, a DKR process could be envisioned for the racemic 2,4-dimethylpentanoic acid. The process would involve two key components:

An enzyme (e.g., a lipase) or a chiral chemical catalyst that selectively esterifies only one enantiomer (e.g., the R-enantiomer) of the carboxylic acid with methanol. wikipedia.org

A racemization catalyst (e.g., a ruthenium complex) that continuously interconverts the remaining S-enantiomer of the carboxylic acid back into the racemic mixture. rsc.orgrsc.org

Multicomponent and Cascade Reactions Incorporating Pentanoate Esters

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, offer a highly efficient and atom-economical approach to complex molecules. aablocks.com Similarly, cascade reactions, involving two or more sequential transformations where the product of the first step is the substrate for the next, allow for the rapid buildup of molecular complexity from simple precursors. researchgate.net

Transition Metal-Catalyzed Functionalization Reactions

Transition metal catalysis provides a powerful toolkit for the construction of carbon-carbon bonds with high levels of control. acs.org In the context of synthesizing substituted pentanoates, nickel-catalyzed three-component reactions represent a promising strategy. A notable example is the 1,2-carboacylation of alkenes, which can assemble complex ketone structures from simple, readily available starting materials. researchgate.netmdpi.com This method demonstrates the potential to introduce functionality at the 2-position of a pentanoate precursor.

A plausible approach for a derivative of this compound involves the nickel-catalyzed three-component reaction of an appropriate alkene, an acyl chloride, and an alkyl bromide. researchgate.netmdpi.com Although a direct synthesis of this compound via this method is not explicitly reported, the synthesis of structurally related methyl 2-aroyl-4,4-dimethylpentanoates highlights the potential of this methodology. researchgate.netmdpi.com In these reactions, a nickel catalyst, such as NiBr2·DME, facilitates the coupling of the components, leading to the formation of a new carbon-carbon bond and the introduction of a carbonyl group at the alpha position of the ester. mdpi.com

The versatility of this approach is demonstrated by the wide range of acyl chlorides that can be employed, leading to a diverse array of substituted pentanoate derivatives. The following table illustrates the scope of this transformation with various aroyl chlorides.

Table 1: Nickel-Catalyzed Three-Component Synthesis of Methyl 2-Aroyl-4,4-dimethylpentanoate Derivatives

| Entry | Acyl Chloride | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Methylbenzoyl chloride | Methyl-4,4-dimethyl-2-(4-methylbenzoyl)pentanoate | 78 |

| 2 | 4-Fluorobenzoyl chloride | Methyl-2-(4-fluorobenzoyl)-4,4-dimethylpentanoate | 77 |

| 3 | 2-Naphthoyl chloride | Methyl-2-(2-naphthoyl)-4,4-dimethylpentanoate | 72 |

| 4 | Furan-2-carbonyl chloride | Methyl-2-(furan-2-carbonyl)-4,4-dimethylpentanoate | 76 |

Data sourced from a study on Ni-catalyzed three-component 1,2-carboacylation of alkenes. researchgate.netmdpi.com

The development of stereoselective versions of such reactions is an active area of research. While not directly demonstrated for this specific system, the use of chiral ligands in transition metal catalysis is a well-established strategy for controlling the stereochemical outcome of a reaction.

Building Block Approaches from Alkenes and Aldehydes

The synthesis of this compound can also be envisioned through the strategic assembly of smaller building blocks, particularly alkenes and aldehydes. These readily available starting materials can be coupled and functionalized using a variety of modern synthetic methods.

One potential precursor to the 2,4-dimethylpentanoate backbone is 4,4-dimethyl-2-pentene. This alkene can be synthesized through methods such as the dehydration of 4,4-dimethyl-2-pentanol. The subsequent challenge lies in the selective functionalization of this alkene to install the required methyl and carboxylate groups at the appropriate positions.

Hydroformylation of an appropriately substituted alkene, followed by oxidation and esterification, represents a classical yet powerful approach. For instance, the hydroformylation of an alkene like 4-methyl-1-pentene (B8377) could, in principle, lead to a mixture of aldehydes, including 2,4-dimethylpentanal (B3050699). The regioselectivity of this reaction is a critical factor and can be influenced by the choice of catalyst and reaction conditions. researchgate.net

More advanced radical-based approaches offer alternative pathways for C-C bond formation. For example, titanium(III)-catalyzed radical addition of alkyl halides to electron-deficient alkenes provides a method for constructing carbon skeletons. While direct application to the synthesis of this compound is not documented, the principles of radical addition could be adapted. A hypothetical route could involve the radical addition of a methyl group equivalent to a 4-methylpentenoate derivative.

Furthermore, the stereoselective synthesis of related structures, such as α-methyl ketones from terminal olefins, has been achieved through a sequence of diastereoselective cyclopropanation and regioselective cyclopropanol (B106826) ring-opening. rsc.org This highlights the potential for developing stereocontrolled routes to the 2,4-dimethylpentanoate core.

The synthesis of a closely related compound, ethyl 2-azido-2,4-dimethylpentanoate, has been reported starting from ethyl 2-bromopropionate and isobutyraldehyde. thieme-connect.com This demonstrates a building block approach where the carbon skeleton is constructed through a series of reactions including a Reformatsky-type reaction followed by further transformations. The azido (B1232118) group could potentially be reduced to an amino group and subsequently removed to afford the desired product.

Mechanistic Investigations of Chemical Transformations Involving Methyl 2,4 Dimethylpentanoate

Elucidation of Hydrolytic and Transesterification Reaction Mechanisms

The hydrolysis of methyl 2,4-dimethylpentanoate, the process of breaking the ester bond with the addition of water, can proceed under both acidic and basic conditions, each with a distinct mechanism. Under acidic conditions, the reaction is a reversible process favored by an excess of water. vulcanchem.com The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid, 2,4-dimethylpentanoic acid.

In contrast, basic hydrolysis, also known as saponification, is an irreversible reaction that produces a carboxylate salt. vulcanchem.com The hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide (B1231860) ion and forming the carboxylic acid. The methoxide ion, being a strong base, deprotonates the newly formed carboxylic acid to yield the carboxylate salt and methanol.

Transesterification is the transformation of one ester into another by exchanging the alkoxy group. masterorganicchemistry.com This reaction can also be catalyzed by either an acid or a base. masterorganicchemistry.com In a base-catalyzed transesterification, an alkoxide nucleophile attacks the carbonyl carbon of this compound. masterorganicchemistry.com This results in a tetrahedral intermediate which then eliminates the original methoxy (B1213986) group to form the new ester. masterorganicchemistry.com The reaction is typically driven to completion by using the alcohol corresponding to the desired ester as the solvent. masterorganicchemistry.com

Acid-catalyzed transesterification follows a mechanism similar to acid-catalyzed hydrolysis. masterorganicchemistry.com The carbonyl group is first protonated by the acid catalyst, making it more susceptible to nucleophilic attack by an alcohol molecule. A tetrahedral intermediate is formed, and after a series of proton transfers, methanol is eliminated, and the new ester is formed. masterorganicchemistry.com

Studies on Functional Group Interconversions and Reactivity

Carbonyl Group Reactivity and Nucleophilic Additions

The carbonyl group in this compound is a key site for chemical reactivity, particularly nucleophilic additions. The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond, making it a target for nucleophiles. gacariyalur.ac.in Nucleophilic addition reactions are fundamental to many transformations of this ester.

One common example is the reaction with Grignard reagents (RMgX). These strong nucleophiles add to the carbonyl carbon to form a tetrahedral intermediate, which upon protonation yields a tertiary alcohol. The reactivity of the carbonyl group towards nucleophiles is a general feature of aldehydes and ketones as well.

The carbonyl carbon's electrophilic nature allows it to be attacked by various nucleophiles, leading to a wide range of derivatives. For instance, reduction of the ester with strong reducing agents like lithium aluminum hydride (LiAlH₄) involves the nucleophilic addition of a hydride ion to the carbonyl carbon, ultimately leading to the formation of the corresponding primary alcohol, 2,4-dimethylpentanol.

Alkyl Chain Functionalization and Stereochemical Outcomes

Functionalization of the alkyl chain of this compound can be achieved through various methods, including free-radical halogenation. The monochlorination of 2,4-dimethylpentane (B89610), a related hydrocarbon, yields multiple products due to the presence of primary, secondary, and tertiary hydrogens. stackexchange.com This indicates that similar reactions on the ester would likely result in a mixture of halogenated products along the alkyl chain. The presence of chiral centers at the 2 and 4 positions of the pentanoate chain introduces stereochemical considerations. Reactions at these positions or at adjacent carbons can lead to the formation of diastereomers or enantiomers. stackexchange.com

For example, the monochlorination of 2,4-dimethylpentane can produce stereoisomers, highlighting the importance of stereocontrol in such reactions. stackexchange.com The stereochemical outcome of reactions involving the alkyl chain is influenced by the reaction mechanism and the nature of the reagents and catalysts used.

Catalytic Reaction Mechanisms and Selectivity Control

Role of Acid and Base Catalysis in Ester Reactions

Acid and base catalysis play a crucial role in many reactions involving this compound, particularly in hydrolysis and transesterification. vulcanchem.commasterorganicchemistry.com As previously discussed, acid catalysts, such as sulfuric acid, work by protonating the carbonyl oxygen, thereby activating the ester towards nucleophilic attack. vulcanchem.commasterorganicchemistry.com This is a general principle in ester reactions. Solid acid catalysts, like ion-exchange resins, are also employed in industrial settings to facilitate these reactions, offering advantages in terms of reduced corrosion and waste. vulcanchem.com

Base catalysis, typically involving alkoxides or hydroxides, proceeds through the direct nucleophilic attack on the carbonyl carbon. masterorganicchemistry.com The choice between acid and base catalysis can influence the reaction rate and equilibrium. For instance, base-catalyzed hydrolysis (saponification) is irreversible, while acid-catalyzed hydrolysis is a reversible process. vulcanchem.com

Ligand Effects and Stereocontrol in Metal-Mediated Processes

In metal-mediated reactions, the choice of ligands coordinated to the metal center is critical for controlling selectivity and reactivity. Ligands can influence the electronic and steric properties of the metal catalyst, which in turn dictates the outcome of the reaction. researchgate.netwisc.edu

For instance, in palladium-catalyzed alkoxycarbonylation reactions, the design of phosphine (B1218219) ligands can fine-tune the properties of the palladium center to control the activity and selectivity of the catalytic process. researchgate.net Density functional theory (DFT) calculations have shown that for the methoxycarbonylation of an internal alkene, a bidentate phosphine ligand with a built-in pyridyl group plays a crucial role in controlling the selectivity, favoring the formation of the linear ester methyl 3,4-dimethylpentanoate. researchgate.net The steric effects of the ligand can also account for the observed selectivity. researchgate.net

In nickel-catalyzed three-component carboacylation of alkenes, different ligands can be used to modulate the reactivity of the nickel catalyst, allowing for the synthesis of various ketone derivatives. mdpi.com The stereochemical outcome of metal-mediated reactions can also be controlled by the use of chiral ligands, which can create a chiral environment around the metal center, leading to the preferential formation of one enantiomer or diastereomer.

Advanced Spectroscopic and Chromatographic Techniques for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-dimensional NMR provides fundamental information about the types and numbers of protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule.

¹H NMR: The proton NMR spectrum of Methyl 2,4-dimethylpentanoate displays distinct signals corresponding to each unique proton environment. The methoxy (B1213986) group protons (-OCH₃) are expected to appear as a sharp singlet, while the protons on the alkyl chain will show complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The integration of these signals confirms the number of protons in each environment.

¹³C NMR: The carbon NMR spectrum reveals eight distinct signals, corresponding to each carbon atom in the molecule. nih.gov The carbonyl carbon of the ester group is characteristically downfield. A BRUKER AMX-360 instrument has been used to record the ¹³C NMR spectrum of this compound. nih.gov Data from analogous methyl esters suggest the carbonyl carbon appears around 174 ppm, with the methoxy carbon signal at approximately 51 ppm. rsc.org

Predicted NMR Data for this compound | ¹H NMR | | ¹³C NMR | | :--- | :--- | :--- | | Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) | | -OCH₃ | ~3.6 (s, 3H) | C=O | ~175 | | CH at C2 | ~2.4 (m, 1H) | -OCH₃ | ~51 | | CH₂ at C3 | ~1.5-1.7 (m, 2H) | CH at C4 | ~45 | | CH at C4 | ~1.8 (m, 1H) | CH at C2 | ~35 | | CH₃ at C2 | ~1.1 (d, 3H) | CH₂ at C3 | ~34 | | CH₃ groups at C4 | ~0.9 (d, 6H) | CH₃ at C2 | ~25 | | | | CH₃ at C4 (2x) | ~22 | | | | C at C4 | ~17 |

Note: 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet. Predicted values are based on typical chemical shifts for similar structural motifs.

Two-dimensional NMR techniques are employed to resolve complex structural details that may be ambiguous in 1D spectra.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling correlations. For this compound, a COSY spectrum would show cross-peaks between the proton at C2 and the adjacent methylene (B1212753) protons at C3. Further correlations would be observed between the C3 protons and the methine proton at C4, which in turn would couple to the two methyl groups attached to it. This confirms the connectivity of the pentanoate backbone.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon signals. An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon atom in the ¹³C NMR spectrum, confirming the assignments made from the 1D spectra.

One-Dimensional NMR (¹H and ¹³C NMR) Spectral Analysis

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ijsrst.com This hybrid technique is ideal for identifying individual components in a mixture and assessing the purity of a compound. copernicus.org For this compound, the GC component would first separate the compound from any impurities, after which the MS component would provide a mass spectrum for identification. The mass spectrum serves as a molecular fingerprint. The NIST Mass Spectrometry Data Center contains reference spectra for this compound. nih.gov

The electron impact (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at an m/z of 144, corresponding to its molecular weight. nih.gov The fragmentation pattern provides structural clues. Key fragments observed in the NIST library data include a top peak at m/z 88 and a second-highest peak at m/z 43. nih.gov

Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Significance |

|---|---|---|

| 144 | [C₈H₁₆O₂]⁺ | Molecular Ion (M⁺) |

| 129 | [M - CH₃]⁺ | Loss of a methyl group |

| 113 | [M - OCH₃]⁺ | Loss of the methoxy group |

| 88 | [C₄H₈O₂]⁺ | Product of McLafferty rearrangement |

While standard MS provides nominal mass, High-Resolution Mass Spectrometry (HR-MS) can measure the mass of an ion with extremely high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of a compound's elemental formula. The calculated exact mass for the molecular formula C8H16O2 is 144.115030 Da. nih.govchemspider.com HR-MS analysis of this compound would be expected to yield a measured mass that corresponds closely to this calculated value, confirming its elemental composition and distinguishing it from isomers or other compounds with the same nominal mass. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. rsc.org This technique is particularly useful for identifying the functional groups present in a compound.

The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure as an ester. The most prominent feature is the strong, sharp absorption corresponding to the carbonyl (C=O) group stretch. The spectrum also shows characteristic absorptions for C-H and C-O bonds. nih.gov

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~2870-2960 | C-H Stretch | Alkyl (CH, CH₂, CH₃) |

| ~1735-1740 | C=O Stretch | Ester |

| ~1465 | C-H Bend | Alkyl (CH₂, CH₃) |

The absence of a broad absorption band in the 3200-3600 cm⁻¹ region confirms the absence of hydroxyl (-OH) groups. The unique combination of absorptions in the "fingerprint region" (below 1500 cm⁻¹) provides a distinctive pattern for the molecule. docbrown.info

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Advanced Chromatographic Methods for Separation and Purity Assessment

The precise separation and determination of purity of this compound, particularly its stereoisomers, rely on sophisticated chromatographic techniques. These methods are essential for both analytical-scale quantification of enantiomeric excess and for preparative-scale isolation of specific isomers for further research.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers. While direct HPLC methods for this compound are not extensively documented in publicly available literature, the enantiomeric resolution of structurally related α-tertiary carboxylic acid esters and other chiral molecules provides a strong basis for establishing effective analytical protocols. google.com The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differentially with each enantiomer, leading to different retention times.

For the analysis of this compound, a normal-phase HPLC setup is often preferred. The choice of the chiral stationary phase is critical for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated on a silica (B1680970) support, are widely used for their broad applicability in resolving a variety of chiral compounds.

Key Parameters for Chiral HPLC Analysis:

Chiral Stationary Phase: Columns like those with cellulose or amylose derivatives (e.g., Chiralcel® OD) are effective for separating enantiomers of various esters. google.com

Mobile Phase: A non-polar mobile phase, typically a mixture of hexane (B92381) and a polar modifier like isopropanol (B130326), is employed. The ratio of hexane to isopropanol is optimized to achieve the best balance between resolution and analysis time.

Detector: A UV detector is commonly used, typically monitoring at a wavelength where the ester functional group absorbs, such as 210-220 nm. In instances where the chromophore is weak, derivatization with a UV-active group might be considered, or alternative detection methods like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) could be employed. researchgate.net

The enantiomeric excess (ee) of a sample is determined by integrating the peak areas of the two separated enantiomers. A higher enantiomeric excess indicates a greater proportion of one enantiomer over the other.

Table 1: Representative Chiral HPLC Conditions for Enantiomeric Purity Determination

| Parameter | Condition |

| Column | Chiralcel® OD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 98:2 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 215 nm |

| Injection Volume | 10 µL |

| Expected Outcome | Baseline separation of the (R) and (S) enantiomers |

Preparative Chromatography for Isomer Separation

When larger quantities of individual isomers of this compound are required for further studies, preparative chromatography is employed. This technique operates on the same principles as analytical chromatography but utilizes larger columns and higher flow rates to handle greater sample loads. Both preparative HPLC and preparative gas chromatography (GC) can be adapted for this purpose.

Preparative High-Performance Liquid Chromatography (HPLC):

Preparative HPLC is a powerful method for isolating stereoisomers. dss.go.th The conditions established during analytical chiral HPLC development are scaled up for preparative separations.

Column: Larger diameter columns (e.g., >20 mm internal diameter) packed with the same chiral stationary phase as the analytical method are used.

Sample Loading: The amount of sample that can be injected is significantly higher, allowing for the collection of milligram to gram quantities of the purified isomers.

Fraction Collection: An automated fraction collector is used to collect the eluent containing each separated isomer as it exits the detector.

The collected fractions are then concentrated to yield the purified isomers. The purity of the collected fractions is subsequently verified using analytical HPLC.

Table 2: Typical Parameters for Preparative Chiral HPLC Separation

| Parameter | Condition |

| Column | 20 mm x 250 mm Chiralcel® OD (or similar) |

| Mobile Phase | n-Hexane / Isopropanol (optimized ratio) |

| Flow Rate | 10-20 mL/min |

| Detection | UV (with a flow cell designed for high flow rates) |

| Sample Loading | 50-500 mg per injection (depending on resolution) |

| Outcome | Isolation of individual enantiomers with high purity |

In some cases, for closely boiling diastereomeric isomers, a strategy involving conversion to esters with more disparate boiling points can be employed, followed by distillation and subsequent saponification to retrieve the individual alcohol isomers. google.com While this applies to the precursor alcohols, similar derivatization strategies could theoretically be adapted for the separation of the acid moiety isomers before esterification.

Computational Chemistry and Theoretical Studies of Methyl 2,4 Dimethylpentanoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems. For methyl 2,4-dimethylpentanoate, DFT calculations are instrumental in predicting its fundamental electronic properties, which in turn govern its reactivity.

Detailed research findings from DFT studies on related structures, such as isomers and reaction intermediates, allow for the inference of the electronic characteristics of this compound. Calculations typically focus on optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, various electronic properties can be determined. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

Electrostatic potential maps can be generated to visualize the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. For this compound, the carbonyl oxygen is expected to be a site of high electron density, while the carbonyl carbon and the protons on the methyl ester group are relatively electron-poor. This distribution is critical for predicting how the molecule will interact with other reagents. While specific DFT studies exclusively on this compound are not prevalent in the literature, data from computational databases and studies on similar esters provide a reliable profile. nih.govresearchgate.net

Table 1: Computed Molecular Properties of this compound This table presents properties calculated using computational methods, as available in public databases.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H16O2 | nih.gov |

| Molecular Weight | 144.21 g/mol | nih.gov |

| XLogP3-AA (LogP) | 2.3 | nih.gov |

| Rotatable Bond Count | 5 | nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD allows for the study of conformational changes and intermolecular interactions of this compound over time, providing a dynamic picture of its behavior.

Conformational analysis is crucial for understanding the molecule's three-dimensional structure and flexibility. organicchemistrytutor.com The structure of this compound features several rotatable single bonds, leading to a variety of possible conformers. MD simulations can explore the potential energy surface of the molecule to identify the most stable (lowest energy) conformations. The presence of bulky methyl groups at positions 2 and 4 introduces steric hindrance, which significantly influences the preferred rotational angles (dihedrals) along the pentanoate backbone. The most stable conformers will be those that minimize steric clashes between these groups. organicchemistrytutor.com

Furthermore, MD simulations can model how this compound interacts with other molecules, such as solvents or reactants. By simulating the molecule in a solvent box (e.g., water or an organic solvent), it is possible to study solvation effects and the formation of intermolecular hydrogen bonds or van der Waals interactions. researchgate.netacs.org These simulations provide insights into the solubility and transport properties of the compound.

Table 2: Key Dihedral Angles for Conformational Analysis of this compound This table outlines the principal dihedral angles whose rotations determine the major conformers of the molecule.

| Dihedral Angle | Description | Expected Influence on Conformation |

|---|---|---|

| C1-C2-C3-C4 | Rotation around the central C-C bond of the pentanoate chain | Heavily influenced by steric hindrance between the C2-methyl and C4-methyl groups. |

| C2-C3-C4-C5 | Rotation defining the position of the isobutyl group relative to the ester function. | Affects the overall shape, from linear to more compact forms. |

| C3-C2-C(O)-O | Rotation around the bond adjacent to the carbonyl group. | Determines the orientation of the ester group relative to the alkyl chain. |

In Silico Modeling of Reaction Pathways and Transition States

In silico modeling is a powerful approach to investigate chemical reaction mechanisms, allowing for the characterization of intermediates and transition states that may be difficult to observe experimentally. For esters like this compound, this includes studying reactions such as hydrolysis, transesterification, and formation pathways.

A relevant example is the computational study of the palladium/Brønsted acid-catalyzed methoxycarbonylation of internal alkenes to produce related esters. nih.govresearchgate.net DFT calculations have been used to elucidate the complex mechanism of this reaction, which can lead to linear esters like methyl 3,4-dimethylpentanoate, an isomer of the target compound. nih.gov These studies show that the reaction can proceed through different pathways, such as a "hydride pathway," and that the choice of ligand on the palladium catalyst is crucial for selectivity. researchgate.net

Table 3: Summary of Computational Findings for a Related Alkene Methoxycarbonylation Reaction This table summarizes key findings from DFT studies on the formation of a constitutional isomer of this compound, illustrating the power of in silico modeling.

| Finding | Method | Significance | Reference |

|---|---|---|---|

| Favored Reaction Pathway | DFT (B3LYP) | The "hydride pathway" is energetically more favorable than alternative mechanisms. | researchgate.net |

| Role of Ligand | DFT | A bidentate phosphine (B1218219) ligand with a built-in base (pyridyl group) facilitates the methanolysis step. | nih.gov |

| Origin of Selectivity | DFT | Steric effects between the substrate and the catalyst control the regioselectivity, favoring the linear ester over the branched one. | nih.govresearchgate.net |

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures. researchgate.netmdpi.com For this compound, theoretical calculations can provide predicted nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

The prediction of ¹H and ¹³C NMR spectra involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. acs.org These theoretical shielding values are then converted into chemical shifts (ppm) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Comparing the predicted spectrum with the experimental one helps in the unambiguous assignment of each peak to a specific atom in the molecule. acs.org This is particularly useful for complex molecules with many similar chemical environments.

Similarly, IR spectra can be predicted by calculating the vibrational frequencies and their corresponding intensities. acs.org This involves computing the second derivatives of the energy with respect to the atomic positions. The resulting theoretical spectrum can be compared with experimental data to assign specific absorption bands to molecular motions, such as C=O stretching, C-H bending, and C-O stretching, confirming the presence of key functional groups. nih.gov

Table 4: Comparison of Experimental and Theoretically Relevant Spectroscopic Data for this compound This table shows experimental spectral data that computational models aim to reproduce.

| Spectrum | Feature | Experimental Data (Source: PubChem nih.gov) | Computational Approach for Prediction |

|---|---|---|---|

| ¹³C NMR | Range of Chemical Shifts | Multiple peaks expected between ~15-60 ppm (alkyl carbons) and ~175 ppm (carbonyl carbon). | DFT calculations of nuclear magnetic shielding constants. |

| Mass Spec (GC-MS) | Key Fragments (m/z) | 144 (M+), 88, 57, 43 | Not typically predicted by DFT; requires specialized mass spectrometry simulation software. |

Emerging Research Applications of Methyl 2,4 Dimethylpentanoate in Organic Synthesis

Methyl 2,4-dimethylpentanoate as a Chiral Building Block in Asymmetric Synthesis

The presence of a chiral center at the C-2 position of this compound makes it a valuable chiral building block in asymmetric synthesis. Chiral building blocks are enantiomerically pure or enriched compounds that are incorporated into a larger molecule to introduce a specific stereochemistry. The use of such building blocks is a powerful strategy for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules, where the three-dimensional arrangement of atoms is crucial for their function.

While direct research on this compound as a chiral building block is specific, analogous structures highlight its potential. For instance, related amino acid esters, such as (S)-Methyl 2-amino-4,4-dimethylpentanoate, are utilized as chiral building blocks in the synthesis of pharmaceuticals. myskinrecipes.com The strategic placement of the methyl groups in this compound can influence the stereochemical outcome of reactions at or near the chiral center, making it a potentially useful tool for chemists seeking to control the three-dimensional structure of their target molecules. The asymmetric synthesis of substituted prolines, for example, has been achieved using enantiopure N-sulfinyl δ-amino β-keto esters, which serve as polyfunctionalized chiral building blocks. acs.org This underscores the importance of chiral esters in constructing complex, stereochemically defined cyclic systems.

Role as an Intermediate in the Synthesis of Complex Organic Molecules

This compound and its derivatives serve as important intermediates in the synthesis of a variety of complex organic molecules. An intermediate is a molecule that is formed from the reactants and reacts further to give the products of a chemical reaction. github.io The reactivity of the ester group, coupled with the influence of the branched alkyl chain, allows for a range of chemical modifications.

Precursor in Heterocyclic Compound Synthesis (e.g., Pyrimidine Derivatives)

Nitrogen-containing heterocyclic compounds, such as pyrimidines, are of significant interest due to their presence in numerous natural products and their wide-ranging pharmacological properties, including anti-inflammatory, anti-allergic, and anti-depressant activities. nih.gov The synthesis of substituted pyrimidines often involves the condensation of a β-dicarbonyl compound or a related synthon with an amidine derivative. nih.govorganic-chemistry.org

Intermediate in Specialty Chemical Production and Derivatization

This compound and its analogs are valuable intermediates in the production of specialty chemicals. Specialty chemicals are particular chemical products which provide a wide variety of effects on which many other industry sectors rely. The structural framework of this compound can be modified to create a diverse range of derivatives with specific properties. For example, the related compound 2,4-dimethylpentanal (B3050699) is used as an intermediate in the synthesis of more complex organic molecules and in the production of fragrances and flavoring agents.

The ester functionality of this compound allows for various transformations. It can be hydrolyzed to the corresponding carboxylic acid, 2,4-dimethylpentanoic acid, or reduced to the alcohol, 2,4-dimethylpentanol. These derivatives can then be used in further synthetic steps. The introduction of other functional groups, such as an amino group to form compounds like methyl 2-amino-2,4-dimethylpentanoate, further expands its utility as an intermediate in the synthesis of a broad range of organic molecules. smolecule.comenaminestore.com

Development of Novel Chemical Transformations Utilizing the Ester Moiety

The ester group in this compound is a key functional group that can participate in a variety of chemical transformations. Research is ongoing to develop new and efficient reactions that leverage the reactivity of this ester moiety.

One area of interest is the development of novel catalytic reactions. For instance, nickel-catalyzed three-component 1,2-carboacylation of alkenes has been reported, which allows for the synthesis of various ketones. mdpi.com While this specific study focused on the reaction of alkyl bromides with alkenes and a carbonyl source, it demonstrates the type of modern catalytic methods that could potentially be applied to activate or transform the ester group of this compound or its derivatives in novel ways.

Furthermore, the development of new synthetic methodologies often involves exploring the reactivity of common functional groups under new reaction conditions or with novel catalysts. The ester group can undergo a wide range of reactions, including but not limited to:

Hydrolysis: Conversion to the corresponding carboxylic acid.

Transesterification: Reaction with an alcohol to form a different ester.

Amidation: Reaction with an amine to form an amide.

Reduction: Conversion to the corresponding primary alcohol.

Grignard Reaction: Reaction with organomagnesium halides to form tertiary alcohols.

The exploration of these and other transformations with this compound can lead to the discovery of new synthetic routes to valuable chemical compounds.

Future Research Directions and Unresolved Challenges

Development of More Atom-Economical and Sustainable Synthetic Routes

The development of synthetic methodologies that maximize the incorporation of all starting materials into the final product, a concept known as atom economy, is a cornerstone of green chemistry. For methyl 2,4-dimethylpentanoate, research is increasingly focused on designing synthetic pathways that are not only efficient in terms of yield but also minimize waste and the use of hazardous reagents.

Current synthetic strategies often involve multi-step processes that can generate significant waste. Future research will likely prioritize the development of one-pot or tandem reactions that combine multiple transformations into a single operational step. For instance, exploring domino reactions that create the carbon skeleton and introduce the ester functionality in a single, seamless process would represent a significant advancement.

Furthermore, the principles of green chemistry are being applied to explore the use of biocatalysts, such as lipases, for the esterification process. vulcanchem.com This approach could reduce the reliance on corrosive acid catalysts and lead to more sustainable manufacturing processes. vulcanchem.com The shift towards using eco-friendly solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), is another critical area of investigation aimed at reducing the environmental impact of synthesis. mdpi.com

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is paramount for improving the synthesis of this compound. The focus is on achieving higher selectivity (chemo-, regio-, and stereoselectivity) and greater efficiency, often under milder reaction conditions.

Transition metal catalysis has proven to be a powerful tool for constructing complex molecules. mdpi.com Research into nickel-catalyzed three-component 1,2-carboacylation of alkenes, for example, offers a promising avenue for synthesizing related ketone structures. mdpi.com The development of iridium-catalyzed remote site-switchable hydroarylation of alkenes also presents a method for functionalizing at different positions on an alkyl chain, which could be adapted for the synthesis of precursors to this compound. researchgate.net

A significant challenge lies in controlling the stereochemistry during synthesis. The development of chiral catalysts that can selectively produce a single enantiomer or diastereomer of this compound is a major goal. This is particularly important as the biological activity of chiral molecules can be highly dependent on their stereochemical configuration. Asymmetric hydrogenation using chiral catalysts is a promising approach to achieve high stereoselectivity. wiley.com

Advanced Characterization Techniques for Complex Stereochemical Mixtures

This compound possesses chiral centers, leading to the possibility of multiple stereoisomers. The separation and characterization of these stereoisomers are crucial for understanding their individual properties and for quality control in various applications.

Advanced analytical techniques are essential for resolving and characterizing complex stereochemical mixtures. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases are powerful tools for separating enantiomers and diastereomers.

Spectroscopic methods, particularly nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), are indispensable for structural elucidation. nih.gov Advanced NMR techniques, such as two-dimensional NMR, can provide detailed information about the connectivity and stereochemistry of the molecule. Tandem mass spectrometry (LC-MS/MS) is being explored to enhance the sensitivity of detecting trace impurities and to aid in the structural analysis of complex mixtures. vulcanchem.com The presence of asymmetric carbon atoms in molecules like 2,4-dimethylpentane-1,2-diamine (B2444229) highlights the importance of stereochemical analysis, which can be investigated using computational modeling and spectroscopic methods.

Integration of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize chemical synthesis and analysis. These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict the outcomes of new reactions, thereby accelerating the discovery and optimization of synthetic routes.

For the synthesis of this compound, ML algorithms can be trained on existing reaction data to predict optimal reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and selectivity. mit.edu This can significantly reduce the number of experiments required, saving time and resources. mit.edu A two-step machine learning framework combining Bayesian optimization and a deep neural network has been shown to efficiently optimize nanoparticle synthesis, a strategy that could be adapted for small molecule synthesis. mit.edu

Furthermore, ML models can be developed to predict the spectroscopic properties of different stereoisomers, aiding in their identification and characterization. arxiv.org For instance, a convolutional neural network can be trained to predict CASSCF energies for hydrocarbon systems, demonstrating the potential of machine learning to tackle complex electronic structure problems. arxiv.org The development of online tools for customizable codon optimization showcases how computational approaches can be made accessible to a broader scientific community to enhance protein expression, a concept that could be extended to the optimization of small molecule synthesis. acs.orgnih.gov

The following table provides a summary of the key research directions and associated techniques:

| Future Research Direction | Key Techniques and Approaches |

| Atom-Economical and Sustainable Synthesis | Tandem/Domino Reactions, Biocatalysis (e.g., Lipases), Green Solvents (e.g., 2-MeTHF, CPME) |

| Novel Catalytic Systems | Transition Metal Catalysis (Ni, Ir), Asymmetric Hydrogenation, Chiral Catalysts |

| Advanced Characterization | Chiral HPLC/GC, 2D NMR Spectroscopy, Tandem Mass Spectrometry (LC-MS/MS) |

| Machine Learning and AI Integration | Reaction Outcome Prediction, Optimization of Reaction Conditions, Spectroscopic Property Prediction |

Q & A

Basic: What are the recommended synthetic pathways for Methyl 2,4-dimethylpentanoate, and how can reaction conditions be optimized?

Methodological Answer:

A common approach involves esterification of 2,4-dimethylpentanoic acid with methanol under acid catalysis. For example, a modified procedure inspired by α-iodomethylene-β-ketoester synthesis ( ) can be adapted:

- Dissolve 2,4-dimethylpentanoic acid in methanol with concentrated sulfuric acid (1% v/v) and reflux for 4–6 hours.

- Neutralize with ice water, extract with dichloromethane, and purify via vacuum distillation or recrystallization from ethanol .

Optimization Tips: - Monitor reaction progress via TLC or GC-MS to adjust reflux time.

- Use anhydrous methanol to minimize side reactions (e.g., transesterification).

Basic: How should researchers characterize this compound to confirm purity and structure?

Methodological Answer:

Combine spectroscopic and chromatographic techniques:

- NMR : Compare H and C NMR peaks with literature data. For example, methyl ester protons typically appear at δ 3.6–3.7 ppm, while branching (e.g., 2,4-dimethyl groups) splits signals in the δ 0.8–1.5 range .

- HRMS : Confirm molecular ion [M+H] at m/z 159.1485 (calculated for CHO) .

- GC-MS : Use a polar column (e.g., DB-WAX) to resolve isomers and quantify purity (>98%) .

Advanced: What mechanistic insights explain the reactivity of this compound in Morita-Baylis-Hillman (MBH) reactions?

Methodological Answer:

The ester’s steric hindrance (2,4-dimethyl groups) slows nucleophilic attack in MBH reactions. A MgI-mediated protocol ( ) enhances reactivity:

- Step 1 : Generate α-iodomethylene intermediates via Dess-Martin periodinane oxidation (0°C, CHCl).

- Step 2 : React with amidines/guanidines (TEA/HCl, ethanol, 60°C) to form pyrimidine derivatives.

Key Insight : The methyl groups increase electron density at the carbonyl, favoring electrophilic activation but requiring longer reaction times (6–8 hours vs. 4 hours for less hindered esters) .

Advanced: How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:

Discrepancies (e.g., unexpected C NMR shifts) may arise from:

- Impurities : Use preparative HPLC or repeated recrystallization (ethanol/water) to isolate target compounds .

- Tautomerism : For keto-enol tautomers, perform variable-temperature NMR or deuterium exchange experiments .

- Isomerization : Confirm stereochemistry via NOESY or X-ray crystallography if crystals are obtainable .

Advanced: What computational methods are suitable for predicting the physicochemical properties of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to optimize geometry (B3LYP/6-31G*) and predict logP (2.8–3.1), dipole moments, and electrostatic potential surfaces .

- MD Simulations : Model solvation behavior in methanol/water mixtures using GROMACS to assess hydrophobicity .

- Validation : Cross-check predicted boiling points (185–190°C) and vapor pressure with experimental GC retention times .

Basic: What precautions are critical when handling this compound in kinetic studies?

Methodological Answer:

- Moisture Control : Use Schlenk lines or gloveboxes to prevent hydrolysis of the ester group.

- Temperature Stability : Avoid exceeding 80°C during reactions to prevent decarboxylation .

- Toxicity : Use fume hoods—methyl esters may release irritants upon decomposition .

Advanced: How can isotopic labeling (e.g., 13^{13}13C or 2^22H) enhance mechanistic studies of this compound?

Methodological Answer:

- Synthesis : Replace specific carbons with C via modified Claisen condensation (e.g., using CHI) .

- Applications :

Advanced: What statistical approaches are recommended for analyzing kinetic data from this compound reactions?

Methodological Answer:

- Nonlinear Regression : Fit time-course data to pseudo-first-order models (e.g., using MATLAB’s Curve Fitting Toolbox).

- Error Analysis : Quantify uncertainties in rate constants via Monte Carlo simulations .

- Reproducibility : Report triplicate runs with standard deviations and ANOVA p-values (<0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.